Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structureThe compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of thiophene-2-carboxylic acid with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and times are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases or interact with G-protein coupled receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar structure with different substituents.
3-Aminothiophene-2-carboxylate: Lacks the isopropyl group.
Uniqueness
Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
methyl 5-amino-3-propan-2-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)6-4-7(10)13-8(6)9(11)12-3/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSSHKMHDQMJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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